

vincarubine spectral data analysis NMR MS

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Compound Focus: Vincarubine

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An Overview of Vincarubine

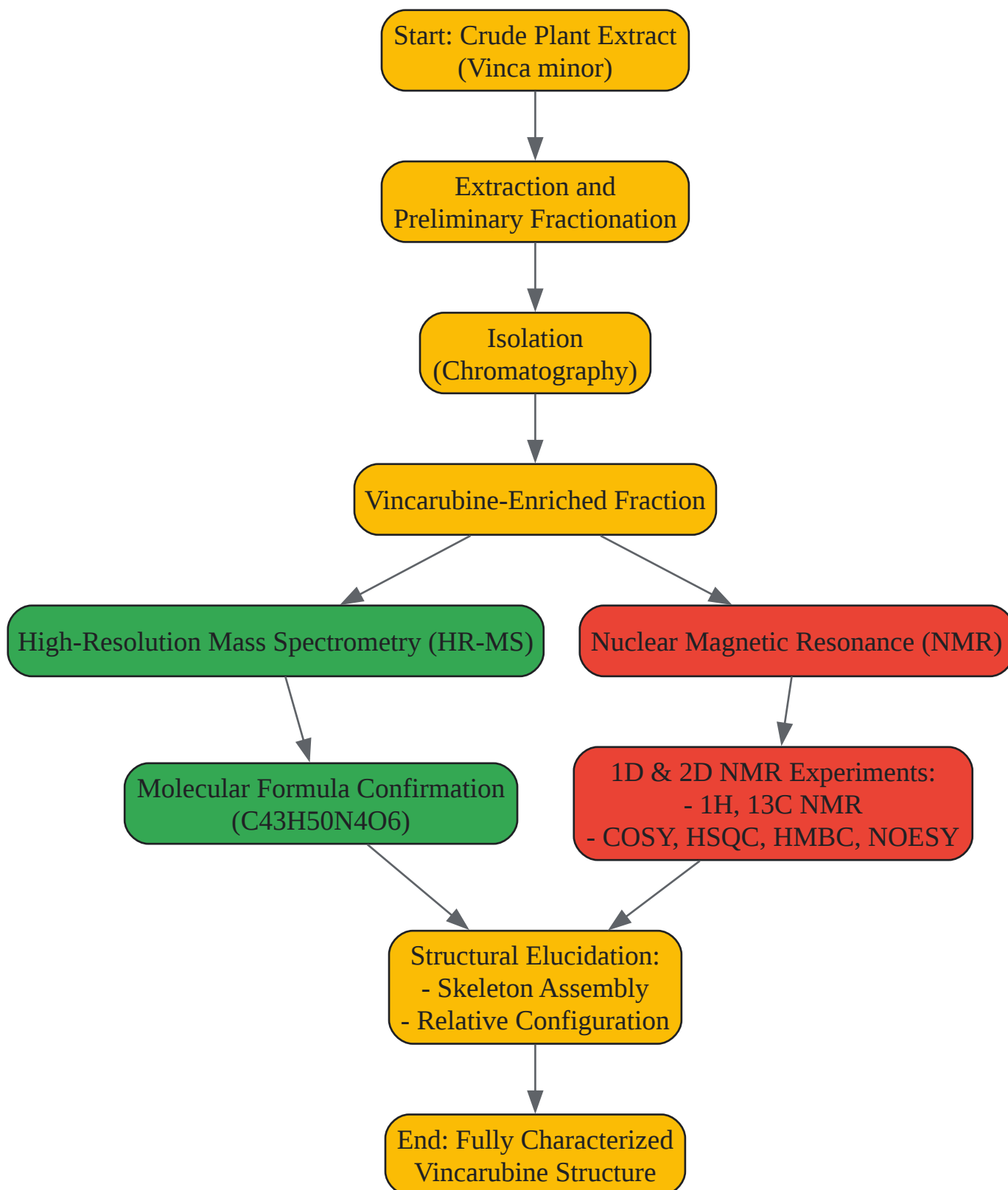
Vincarubine is a bisindole alkaloid isolated from the plant *Vinca minor* L. (Lesser Periwinkle) [1] [2]. Key characteristics of this compound are summarized in the table below.

Property	Description
Source	<i>Vinca minor</i> L. (Lesser Periwinkle) [1] [2]
Chemical Class	Bisindole Alkaloid [1] [3]
Reported Bioactivity	Cytotoxic activity [1]
Molecular Formula	$C_{43}H_{50}N_4O_6$ [4]
Critical Knowledge Gap	The full research article detailing its relative configuration and spectral data is not available, with only an abstract accessible [1].

Proposed Workflow for Structural Characterization

Due to the unavailability of specific spectral data for **vincarubine**, the following workflow outlines a generalized, multi-technique approach for the characterization of complex bisindole alkaloids. This mirrors

the methodologies that would have been used in the original study.



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Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

Plant Material Extraction and Alkaloid Isolation

This protocol is adapted from standard procedures for isolating indole alkaloids from *Vinca* species [5] [2].

- **Material Preparation:** Dry and finely powder the aerial parts of *Vinca minor*.
- **Defatting:** Perform a successive maceration of the powdered material (1 kg) with **n-hexane** (3 x 5 L) at room temperature to remove non-polar impurities like chlorophyll and waxes.
- **Alkaloid Extraction:** Extract the marc (the damp plant material left after defatting) with **methanol** (3 x 5 L) at room temperature over 72 hours. Combine the methanolic extracts and concentrate under reduced pressure at 40°C to obtain a crude dry extract.
- **Acid-Base Fractionation:**
 - Dissolve the crude extract in aqueous **2% hydrochloric acid (HCl)** and filter.
 - Wash the acidic solution with **dichloromethane (DCM)** (3 x 500 mL) to remove neutral and non-alkaloid components.
 - Basify the aqueous layer to pH 9-10 using **ammonium hydroxide (NH₄OH)**.
 - Extract the liberated free alkaloids with **DCM** (3 x 500 mL).
 - Combine the DCM extracts, dry over **anhydrous sodium sulfate (Na₂SO₄)**, and evaporate to dryness to obtain the total alkaloid fraction.
- **Chromatographic Isolation:**
 - Subject the total alkaloid fraction to **flash column chromatography** over **silica gel**.
 - Use a gradient elution system, starting with a non-polar solvent like **n-hexane** and gradually increasing polarity with **ethyl acetate** and finally **methanol**.
 - Monitor fractions by **Thin-Layer Chromatography (TLC)**. Visualize alkaloid spots under UV light (254/366 nm) and by spraying with **Dragendorff's reagent**.
 - Combine fractions containing **vincarubine** (based on TLC profiling and subsequent MS analysis) for further purification, potentially using preparative HPLC.

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight and formula [3].

- **Instrumentation:** High-Resolution Mass Spectrometer (e.g., HR-ESI-TOF or Orbitrap).
- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.

- **Sample Preparation:** Dissolve the purified **vincarubine** in **HPLC-grade methanol** at a concentration of ~0.1 µg/mL.
- **Calibration:** Calibrate the instrument using a standard calibration mixture prior to analysis.
- **Data Acquisition:**
 - Direct infusion of the sample at a flow rate of 5-10 µL/min.
 - Set the source temperature to 250°C.
 - Set the capillary voltage to 3.5 kV.
 - Acquire data over a mass range of m/z 100-1500.
- **Expected Outcome:** The [M+H]⁺ ion for **vincarubine** (C₄₃H₅₀N₄O₆) should be observed. The exact theoretical mass should be calculated to confirm the molecular formula.

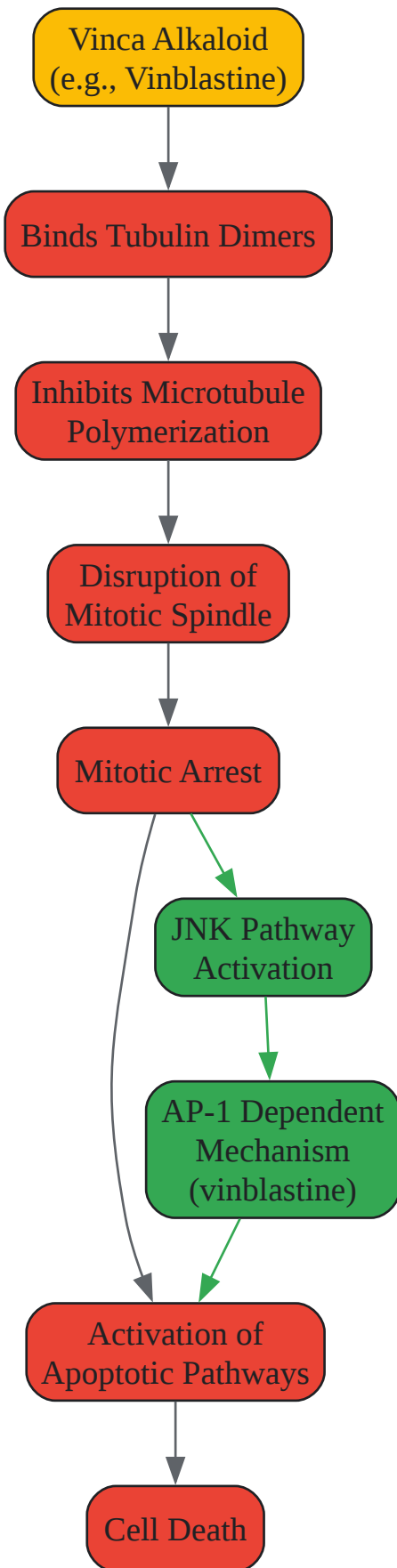
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for full structural elucidation, including relative configuration [1] [3].

- **Sample Preparation:** Dissolve 5-10 mg of purified **vincarubine** in 0.6 mL of a deuterated solvent. Common choices for alkaloids include **CDCl₃** or a mixture of **CDCl₃** and **MeOD-d₄**.
- **Required Experiments:**
 - **¹H NMR:** To identify the types and number of hydrogen atoms.
 - **¹³C NMR (DEPT):** To identify the types and number of carbon atoms (CH₃, CH₂, CH, C).
 - **2D NMR:**
 - **COSY:** To identify proton-proton coupling networks.
 - **HSQC:** To correlate directly bonded carbon and hydrogen atoms.
 - **HMBC:** To observe long-range correlations between protons and carbons (2-4 bonds away), essential for assembling the molecular skeleton and linking monomeric units in bisindoles.
 - **NOESY/ROESY:** To determine spatial proximity between protons, which is critical for establishing relative stereochemistry.
- **Data Processing and Analysis:**
 - Process all FIDs (Free Induction Decays) with appropriate window functions for resolution enhancement.
 - Reference spectra to the residual solvent peak.
 - Assign all ¹H and ¹³C signals systematically, starting from well-resolved proton signals and using 2D correlations to build the structure.

Reported Biological Activity

The primary literature confirms that **vincarubine** has been tested for cytotoxic activity, though specific data such as IC₅₀ values against particular cell lines are not available in the abstracts [1]. The general mechanism of action for many Vinca alkaloids, such as vinblastine, is the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis [5] [6]. This mechanism can be visualized as follows:



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Future Research Directions

Given the limited accessible data on **vincarubine**, several research avenues remain open:

- **Total Synthesis:** Developing a synthetic route to **vincarubine** would confirm its structure and provide material for further biological testing [7].
- **Analytical Profiling:** Future work should focus on the public release of complete ^1H , ^{13}C , and 2D NMR data, as well as HR-MS spectra, to serve as a reference for the scientific community.
- **Mechanistic Studies:** Detailed investigations are needed to confirm if its cytotoxic mechanism aligns with other Vinca alkaloids or involves a novel pathway [6].

Important Notes & Disclaimer

- **Data Gap:** The specific NMR chemical shifts, MS fragmentation patterns, and full experimental details for **vincarubine** are not published in the openly accessible sources located in this search.
- **Protocol Generalization:** The experimental protocols provided are generalized from standard practices for alkaloid characterization [5] [3] [2] and should be optimized in a real laboratory setting.
- **Safety:** Standard laboratory safety procedures must be followed when handling chemicals, solvents, and plant materials.

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